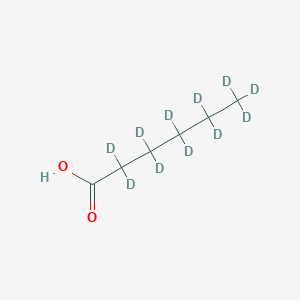

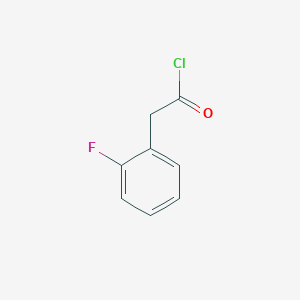

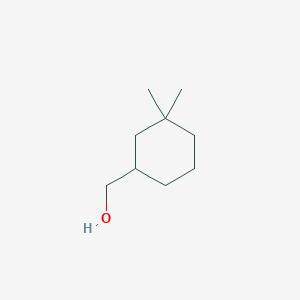

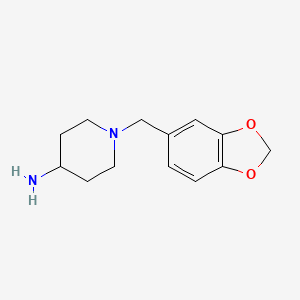

1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-amine

Übersicht

Beschreibung

The compound "1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-amine" is a chemical structure that is not directly mentioned in the provided papers. However, the papers do discuss various piperidine derivatives and their synthesis, which can provide insights into the general class of compounds to which "1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-amine" belongs. Piperidine is a six-membered heterocyclic amine with one nitrogen atom, and it is a key structural motif in many pharmaceutical compounds due to its diverse biological activities .

Synthesis Analysis

The synthesis of piperidine derivatives can be achieved through various methods. For instance, the synthesis of N-(4-piperidinyl)-1H-benzimidazol-2-amines involved cyclodesulfurization followed by monoalkylation and deprotection steps . Another method described the formation of substituted piperidines from N,N-bis[(benzotriazol-1-yl)methyl]amines through reactions with allyltrimethylsilanes . Additionally, a Dieckmann reaction was used to prepare 2,4-piperidinedione-3-carboxylic acid derivatives, which are structurally related to piperidine . These methods highlight the versatility in synthesizing piperidine derivatives, which could be applied to the synthesis of "1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-amine".

Molecular Structure Analysis

The molecular structure of piperidine derivatives can vary significantly. For example, the structure of N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine was determined to have planar benzothiazol and imidazol rings with a dihedral angle of 6.37(8)° between them, and the piperidin ring adopted a chair conformation . This suggests that the piperidine ring can maintain a stable conformation even when substituted, which is important for the biological activity of these compounds.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions. For instance, the Schiff base 1-benzyl-N-(3,5-di-tert-butylsalicylidene)piperidin-4-amine and its acetatopalladium(II) complex were used in Suzuki–Miyaura cross-coupling reactions, demonstrating the utility of piperidine derivatives in catalysis . Additionally, the reactivity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives against pathogens of tomato plants was evaluated, showing that substitutions on the benzhydryl and sulfonamide rings influence antibacterial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For example, the presence of substituents on the piperidine ring can affect the compound's solubility, boiling point, and stability. The antimicrobial activity of certain piperidine derivatives was found to be dependent on the nature of substitutions on the benzhydryl ring and sulfonamide ring . These properties are crucial for the development of piperidine-based pharmaceuticals, as they determine the compound's behavior in biological systems and its suitability for drug development.

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Synthesis

- The study of crystal structures of compounds structurally related to 1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-amine has provided insights into their molecular conformations and potential reactivity. For instance, compounds featuring benzodioxol and piperidine units have been characterized to exhibit specific crystalline arrangements and conformations, which are relevant to their chemical reactivity and potential applications in synthesis and material science (Yıldırım et al., 2006).

Pharmacological Applications

- Certain derivatives have been identified as potent inhibitors of nitric oxide formation, showcasing potential therapeutic applications in diseases where nitric oxide is implicated. This suggests their utility in developing new pharmacological agents (Wei et al., 2007).

Antimicrobial Activity

- Piperine derivatives, closely related to the chemical structure , have shown promise as green corrosion inhibitors on iron surfaces. Their theoretical interaction with iron has been studied, indicating potential applications in materials science for corrosion protection (Belghiti et al., 2018).

Material Science

- Studies on the synthesis and characterization of related compounds have contributed to the development of new materials and the exploration of their properties, such as antimicrobial activity and applications in protecting metals from corrosion (Vinaya et al., 2009).

Eigenschaften

IUPAC Name |

1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c14-11-3-5-15(6-4-11)8-10-1-2-12-13(7-10)17-9-16-12/h1-2,7,11H,3-6,8-9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHPNPFRWYMETGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30470398 | |

| Record name | 1-[(2H-1,3-Benzodioxol-5-yl)methyl]piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-amine | |

CAS RN |

76167-58-3 | |

| Record name | 1-[(2H-1,3-Benzodioxol-5-yl)methyl]piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-N,N-Dimethyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine](/img/structure/B1339741.png)

![(2Z)-3-Octyl-2-[(E)-3-(3-octyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B1339746.png)